Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride
CAS No.: 94088-64-9
Cat. No.: VC18470870
Molecular Formula: C19H29ClN2O4
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94088-64-9 |
|---|---|
| Molecular Formula | C19H29ClN2O4 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H |
| Standard InChI Key | JGQKZMFKXLKHAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride belongs to the carbamate family, characterized by a carbonyl group linked to an amine via an oxygen atom. Its structure includes:
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Cyclohexyl moiety: A six-membered carbon ring contributing to hydrophobicity.
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Morpholinoethoxy chain: A morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) connected via an ethoxy linker, enhancing solubility and reactivity.
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Aromatic phenyl group: Provides planar rigidity and potential for π-π interactions .
The hydrochloride salt form improves stability and solubility in aqueous media, critical for laboratory handling.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 384.9 | |
| CAS Number | 94088-64-9 | |
| SMILES | C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl | |
| InChIKey | JGQKZMFKXLKHAZ-UHFFFAOYSA-N | |
| LogP | 3.23 |
Physicochemical Properties
The compound exhibits a logP value of 3.23, indicating moderate lipophilicity suitable for penetrating biological membranes . Its solubility profile is influenced by the hydrochloride salt, enhancing dissolution in polar solvents like water and methanol. Thermal stability is typical for carbamates, with decomposition occurring above 200°C.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves multi-step reactions under controlled conditions:
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Formation of the carbamate backbone: Reaction of 4-(2-morpholinoethoxy)phenol with cyclohexyl chloroformate in the presence of a base (e.g., triethylamine).
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Salt formation: Treatment with hydrochloric acid to yield the monohydrochloride salt.
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Purification: Chromatographic techniques (e.g., HPLC) ensure high purity (>95%) .
Reactivity Profile
As a carbamate, the compound undergoes hydrolysis in acidic or basic conditions, yielding cyclohexanol, morpholinoethanol, and carbonic acid derivatives. Nucleophilic substitutions at the morpholine nitrogen or ethoxy linker are feasible, enabling structural modifications for drug discovery .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile-water-phosphoric acid (65:35:0.1 v/v) achieves baseline separation . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid .
Table 2: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Newcrom R1 (100 Å pore size) |
| Mobile Phase | MeCN:H₂O:H₃PO₄ (65:35:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2 minutes |
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of carbamate).
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NMR: NMR signals at δ 1.2–1.8 ppm (cyclohexyl protons) and δ 3.6–4.2 ppm (morpholine and ethoxy groups).
Pharmacological and Research Applications
Protease Inhibition
Structural analogs of this compound have demonstrated activity as retroviral protease inhibitors, targeting enzymes critical for viral replication . The morpholinoethoxy group may enhance binding affinity to protease active sites .
Pharmacokinetic Studies
The compound’s stability in biological matrices makes it a candidate for pharmacokinetic profiling. Its logP value supports balanced distribution between aqueous and lipid phases .
Recent Advances and Future Directions
Recent studies focus on optimizing synthesis yields (currently 60–70%) and exploring hybrid derivatives with enhanced bioavailability . Computational modeling predicts interactions with neurological targets, suggesting potential in neurodegenerative disease research .
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